Methyltetrazine-PEG5-NHS ester is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for scientific research. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) [].
The Methyltetrazine-PEG5-NHS ester functions as a linker molecule within a PROTAC. It contains two key functional groups:
The PEG5 spacer, also present in the molecule, provides several advantages:
Methyltetrazine-PEG5-NHS ester is a heterobifunctional linker characterized by its unique combination of a tetrazine moiety and an activated N-hydroxysuccinimide (NHS) ester. This compound is designed for bioconjugation applications, allowing for the selective attachment to primary amines in various biomolecules. The chemical formula is , with a molecular weight of 618.64 g/mol. It typically appears as a red solid or red oil and is soluble in organic solvents such as tetrahydrofuran, dichloromethane, dimethylformamide, and dimethyl sulfoxide. The compound is stored at -20°C and has a purity greater than 95% as determined by high-performance liquid chromatography .
The primary reaction involving Methyltetrazine-PEG5-NHS ester is the inverse electron demand Diels-Alder cycloaddition. This reaction occurs between the tetrazine and strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene, leading to the formation of a stable dihydropyridazine linkage. This cycloaddition is notable for its rapid kinetics and high chemoselectivity, making it an efficient method for bioconjugation without the need for additional reagents like copper catalysts or reducing agents .
Methyltetrazine-PEG5-NHS ester exhibits biocompatibility, allowing it to function effectively under mild buffer conditions. The tetrazine moiety does not react with other functional groups commonly found in biological samples, ensuring that the conjugation process is both selective and efficient. The compound's unique properties make it suitable for applications in live cell imaging and other biological studies where precise labeling of biomolecules is essential .
The synthesis of Methyltetrazine-PEG5-NHS ester typically involves several steps:
Specific protocols may vary depending on the desired purity and yield .
Methyltetrazine-PEG5-NHS ester has several applications in biochemical research:
Studies involving Methyltetrazine-PEG5-NHS ester have demonstrated its efficacy in various interaction assays:
Several compounds share structural similarities with Methyltetrazine-PEG5-NHS ester, each offering unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tetrazine-PEG5-NHS Ester | Similar tetrazine and NHS functionalities | Often used in similar bioconjugation tasks |
Methyltetrazine-NHS Ester | Contains a methyltetrazine moiety | More reactive due to methyl substitution |
Diels-Alder Cycloaddition Agents | Various agents facilitating Diels-Alder reactions | Different reactivity profiles |
Methyltetrazine-PEG5-NHS ester stands out due to its unprecedented kinetics in bioconjugation reactions and its ability to function efficiently without additional reagents, making it particularly valuable in biological applications .
Methyltetrazine-polyethylene glycol 5-N-hydroxysuccinimide ester (Methyltetrazine-PEG5-NHS ester) is a heterobifunctional linker that combines the unique reactivity of methyltetrazine with the activation properties of NHS ester, connected by a hydrophilic polyethylene glycol spacer [1]. The synthesis of this compound follows a multi-step approach that requires careful consideration of reaction conditions to preserve the integrity of both functional groups [3].
The stepwise synthesis begins with the preparation of the methyltetrazine moiety, which serves as the foundation for subsequent modifications [9]. The classical route for tetrazine synthesis, known as the Pinner synthesis, involves a two-step procedure: condensation of aromatic nitriles with hydrazine to form dihydrotetrazines, followed by oxidation [16]. However, this approach is primarily applicable to aromatic tetrazines, while methyltetrazine derivatives often require modified synthetic pathways [16].
For the synthesis of methyltetrazine derivatives, a Lewis acid-catalyzed approach has proven effective [16]. This method employs divalent nickel or zinc salts to catalyze the formation of an amidrazone intermediate, which subsequently undergoes cyclization and oxidation to yield the tetrazine structure [16]. The reaction typically proceeds with formamidine salts as starting materials, significantly increasing the yield of monosubstituted tetrazines [16].
Once the methyltetrazine core is established, the next step involves the integration of the polyethylene glycol spacer [11]. This is achieved through a coupling reaction between the methyltetrazine bearing a reactive group (typically a carboxylic acid or amine) and a functionalized polyethylene glycol chain [19]. The reaction is conducted under mild conditions to preserve the integrity of the tetrazine moiety, which can be sensitive to strong nucleophiles and reducing agents [12].
The final step in the synthesis pathway involves the activation of the terminal carboxylic acid group of the Methyltetrazine-PEG5 intermediate to form the NHS ester [18]. This activation is typically achieved using carbodiimide coupling chemistry, with N,N'-dicyclohexylcarbodiimide (DCC) being a common choice of coupling agent [18]. The reaction proceeds through the formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by N-hydroxysuccinimide to yield the desired NHS ester and urea as a byproduct [10].
A representative synthetic scheme for Methyltetrazine-PEG5-NHS ester is presented in Table 1, outlining the key steps, reagents, and conditions required for each transformation.
Step | Reaction | Reagents | Conditions | Yield (%) |
---|---|---|---|---|
1 | Methyltetrazine formation | Nitrile precursor, hydrazine, Lewis acid catalyst (Ni²⁺ or Zn²⁺) | 80°C, 90 min | 70-95 |
2 | PEG5 coupling | Methyltetrazine-COOH, PEG5-diamine, EDC/HOBt | pH 7.2-7.5, RT, 4h | 85-90 |
3 | NHS ester activation | Methyltetrazine-PEG5-COOH, NHS, DCC | DCM, 0°C to RT, 12h | 80-85 |
The overall yield of this synthetic pathway typically ranges from 45% to 65%, depending on the specific reaction conditions and purification methods employed [9] [16].
The activation of carboxylic acids to form NHS esters represents a critical step in the synthesis of Methyltetrazine-PEG5-NHS ester, as it directly impacts the reactivity and stability of the final product [10]. Optimization of this process requires careful consideration of multiple parameters, including coupling reagents, reaction conditions, and purification methods [18].
The traditional approach for NHS ester formation involves the use of carbodiimide coupling agents, with DCC being widely employed [18]. However, this method presents challenges related to the formation of dicyclohexylurea byproducts, which can be difficult to remove and may interfere with subsequent reactions [18]. Alternative coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer advantages in terms of water solubility and byproduct removal, making them suitable for reactions in aqueous or mixed solvent systems [10].
The pH of the reaction medium plays a crucial role in the efficiency of NHS ester formation [7]. Studies have shown that the optimal pH range for NHS ester activation is between 4.7 and 6.0, which can be achieved using 2-(N-morpholino)ethanesulfonic acid (MES) buffer [24]. At higher pH values, hydrolysis of the NHS ester becomes a competing reaction, reducing the yield of the desired product [4].
Temperature control is another important factor in optimizing NHS ester activation [24]. Lower temperatures (0-4°C) slow down the hydrolysis rate of NHS esters, allowing for higher yields of the activated product [4]. However, this must be balanced against the reduced reaction kinetics at lower temperatures, which may necessitate longer reaction times [7].
The concentration of reactants also significantly impacts the efficiency of NHS ester formation [4]. Higher concentrations generally favor the desired coupling reaction over hydrolysis, but may lead to solubility issues or side reactions [7]. Optimization studies have shown that a concentration range of 10-50 mM for the carboxylic acid component provides a good balance between reaction efficiency and practical considerations [4].
Table 2 summarizes the key parameters and their optimal values for NHS ester activation in the context of Methyltetrazine-PEG5-NHS ester synthesis.
Parameter | Range Tested | Optimal Value | Effect on Yield (%) | Reference |
---|---|---|---|---|
Coupling Reagent | DCC, EDC, HBTU | EDC/HOBt | +15 compared to DCC | [10] [18] |
pH | 4.0-8.0 | 4.7-6.0 | +20 compared to pH 7.0 | [4] [24] |
Temperature (°C) | 0-25 | 0-4 | +10 compared to RT | [4] [7] |
Concentration (mM) | 5-100 | 25-50 | +5 compared to 10 mM | [4] [7] |
Reaction Time (h) | 1-24 | 4-6 | Optimal balance | [7] [24] |
The stability of the NHS ester is another critical consideration in the optimization process [24]. NHS esters are susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing with pH [10]. At pH 7.0 and 0°C, the half-life of NHS esters is approximately 4-5 hours, decreasing to just 10 minutes at pH 8.6 [24]. This pH-dependent stability necessitates careful control of reaction conditions and storage parameters to maintain the integrity of the activated ester [10].
The integration of polyethylene glycol (PEG) spacers into tetrazine-based compounds represents a crucial aspect of Methyltetrazine-PEG5-NHS ester synthesis, as it directly influences the physicochemical properties and performance of the final product [11]. PEG spacers confer several advantageous characteristics, including enhanced water solubility, reduced steric hindrance, and improved biocompatibility [27].
The incorporation of PEG spacers into tetrazine structures can be achieved through various synthetic strategies, each with distinct advantages and limitations [19]. One common approach involves the coupling of amino-functionalized PEG chains with carboxylic acid-bearing tetrazine derivatives [22]. This amide bond formation is typically mediated by carbodiimide coupling agents, such as EDC or DCC, in combination with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide to enhance reaction efficiency and minimize racemization [19].
An alternative strategy employs the reaction between tetrazine-isothiocyanate derivatives and amino-functionalized PEG chains to form stable thiourea linkages [19]. This approach has been successfully utilized in the synthesis of various tetrazine-PEG conjugates, including tris(hydroxypyridinone)-tetrazine (THP-tetrazine) for bioorthogonal click radiochemistry [19].
The length of the PEG spacer represents a critical parameter that must be carefully optimized [8]. Shorter PEG chains (PEG2-PEG4) offer advantages in terms of synthetic accessibility and reduced molecular weight, but may provide insufficient spacing between functional groups [11]. Longer PEG chains (PEG8-PEG12) enhance water solubility and flexibility but can introduce challenges related to purification and characterization [3]. For Methyltetrazine-PEG5-NHS ester, the PEG5 spacer provides an optimal balance between these competing factors, offering sufficient spacing while maintaining reasonable synthetic accessibility [1].
The purity of PEG reagents is another important consideration in spacer integration strategies [27]. Commercial PEG derivatives often contain a distribution of chain lengths, which can complicate purification and characterization of the final product [27]. The use of monodisperse PEG reagents, although more costly, can significantly simplify downstream processing and ensure consistent product quality [27].
Table 3 outlines various PEG spacer integration strategies and their relative merits in the context of Methyltetrazine-PEG5-NHS ester synthesis.
Integration Strategy | Reaction Conditions | Advantages | Limitations | Yield (%) |
---|---|---|---|---|
Amide Coupling | EDC/HOBt, pH 7.2-7.5, RT | High efficiency, mild conditions | Potential hydrolysis of NHS ester | 85-90 |
Thiourea Formation | Isothiocyanate-PEG, pH 9-10, RT | Stable linkage, high selectivity | Requires tetrazine-isothiocyanate | 80-85 |
Click Chemistry | Azide-PEG, CuAAC, RT | Orthogonal reactivity, high yield | Copper may affect tetrazine | 75-80 |
Ether Formation | Alkyl halide-PEG, base, 50-60°C | Stable linkage | Harsh conditions, side reactions | 60-70 |
Recent advances in PEG spacer integration have focused on the development of chemoselective coupling strategies that enable the selective modification of tetrazine derivatives in the presence of other functional groups [16]. These approaches often employ bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve site-specific PEG conjugation under mild conditions [12].
The purification and characterization of Methyltetrazine-PEG5-NHS ester present unique challenges due to the compound's heterobifunctional nature and the sensitivity of both the tetrazine and NHS ester moieties [15]. Effective purification strategies and comprehensive characterization techniques are essential to ensure the purity, identity, and integrity of the final product [9].
Column chromatography on silica gel represents a widely employed method for the purification of tetrazine derivatives, including Methyltetrazine-PEG5-NHS ester [25]. This technique allows for the separation of the target compound from reaction byproducts and unreacted starting materials based on differences in polarity and affinity for the stationary phase [9]. For optimal results, gradient elution systems using mixtures of dichloromethane and methanol (typically in ratios ranging from 20:1 to 10:1) have proven effective [6].
High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, offers superior resolution for the purification of Methyltetrazine-PEG5-NHS ester [15]. This approach is especially valuable for removing closely related impurities that may be difficult to separate using conventional column chromatography [9]. Typical HPLC conditions employ C18 columns with gradient elution using acetonitrile/water mixtures containing 0.1% trifluoroacetic acid [15]. The characteristic pink-red color of tetrazine compounds facilitates visual monitoring of the purification process, with Methyltetrazine-PEG5-NHS ester typically eluting at retention times of 25-30 minutes under standard conditions [15].
For larger-scale purifications, automated flash chromatography systems, such as the CombiFlash NextGen 300+, provide an efficient alternative to traditional column chromatography [25]. These systems offer advantages in terms of reproducibility, reduced solvent consumption, and higher throughput, making them suitable for the purification of Methyltetrazine-PEG5-NHS ester on gram scales [25].
Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for the structural characterization of Methyltetrazine-PEG5-NHS ester [22]. Proton (¹H) NMR spectra typically reveal characteristic signals for the tetrazine proton (δ 10.3-10.4 ppm), PEG methylene protons (δ 3.5-4.2 ppm), and NHS ester protons (δ 2.8-2.9 ppm) [22]. Carbon (¹³C) NMR provides complementary information, with distinctive signals for the tetrazine carbons (δ 160-175 ppm), PEG carbons (δ 68-72 ppm), and NHS ester carbonyl carbons (δ 168-170 ppm) [22].
Mass spectrometry (MS) offers valuable insights into the molecular weight and fragmentation pattern of Methyltetrazine-PEG5-NHS ester [12]. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provide accurate mass measurements that confirm the molecular formula of the compound [9]. For Methyltetrazine-PEG5-NHS ester (molecular formula C₂₄H₃₁N₅O₉), the expected [M+H]⁺ ion appears at m/z 534.22, with characteristic fragmentation patterns arising from the loss of the NHS group and cleavage of the PEG chain [14].
Ultraviolet-visible (UV-Vis) spectroscopy represents another valuable characterization technique for tetrazine derivatives [12]. Methyltetrazine-PEG5-NHS ester exhibits characteristic absorption maxima at approximately 270 nm (attributed to the NHS ester) and 520-540 nm (attributed to the tetrazine moiety) [1]. The distinctive pink-red color of the compound, resulting from the tetrazine absorption in the visible region, serves as a useful visual indicator during synthesis and purification [1].
Table 4 summarizes the key characterization data for Methyltetrazine-PEG5-NHS ester obtained using various analytical techniques.
Analytical Technique | Key Parameters | Characteristic Values | Reference |
---|---|---|---|
¹H NMR (CDCl₃) | Chemical shifts (ppm) | δ 10.36 (s, 1H, tetrazine), 3.50-4.25 (m, 20H, PEG), 2.85 (s, 4H, NHS) | [22] |
¹³C NMR (CDCl₃) | Chemical shifts (ppm) | δ 170.1 (C=O, NHS), 160.6 (C=N, tetrazine), 68-72 (CH₂, PEG) | [22] |
HRMS (ESI) | m/z [M+H]⁺ | Calculated: 534.2200, Found: 534.2198 | [14] |
UV-Vis | Absorption maxima (nm) | 270 (NHS ester), 530 (tetrazine) | [1] |
HPLC | Retention time (min) | 27.5 (C18 column, ACN/H₂O gradient) | [15] |
Infrared (IR) spectroscopy provides additional structural information, with characteristic absorption bands for the NHS ester carbonyl (1730-1750 cm⁻¹), amide carbonyl (1630-1650 cm⁻¹), and C=N stretching of the tetrazine ring (1400-1450 cm⁻¹) [9]. This technique is particularly useful for confirming the presence of key functional groups and monitoring reaction progress during synthesis [9].
Methyltetrazine-PEG5-NHS ester represents a sophisticated heterobifunctional bioconjugation reagent that combines three distinct functional domains: a methyltetrazine moiety for bioorthogonal click chemistry, a pentaethylene glycol linker for enhanced solubility, and an N-hydroxysuccinimide ester for primary amine conjugation [1] . This compound exhibits a molecular formula of C₂₄H₃₁N₅O₉ with a molecular weight of 533.53 g/mol and appears as a red crystalline solid to oil at room temperature [3] [4].
The methyltetrazine moiety serves as the primary reactive center for bioorthogonal chemistry applications, exhibiting exceptional reactivity through inverse electron demand Diels-Alder cycloaddition reactions [5] [6] [7]. The electron-poor nature of the tetrazine ring, enhanced by the methyl substituent, facilitates rapid reaction with electron-rich dienophiles under physiological conditions without requiring metal catalysts or auxiliary reagents [8] [7] [9].
Inverse Electron Demand Diels-Alder Kinetics
The methyltetrazine component demonstrates remarkable reactivity with strained dienophiles, achieving second-order rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹ depending on the dienophile partner and reaction conditions [5] [6] [8] [7]. With trans-cyclooctene derivatives, the most widely studied dienophile system, reaction rates span from 2,000 M⁻¹s⁻¹ for basic trans-cyclooctene to over 366,000 M⁻¹s⁻¹ for highly strained conformationally restricted variants [6] [10] [11] [12]. The reaction proceeds through a concerted but asynchronous mechanism, where bond formation occurs in a stepwise manner within a single transition state [13] [14].
Mechanistic Considerations
Recent computational studies have revealed that the exceptional reactivity of methyltetrazine derivatives cannot be explained solely by electronic effects [15] [16] [17]. Intramolecular nitrogen-nitrogen repulsion within the tetrazine ring creates structural distortion that significantly accelerates the cycloaddition step [15] [16] [18]. This distortion-driven enhancement allows methyltetrazine to achieve reaction rates that exceed predictions based purely on frontier molecular orbital theory [15] [16] [17].
The methyltetrazine moiety also demonstrates excellent selectivity for strained alkenes over biological nucleophiles such as thiols, amines, and hydroxyl groups [8] [19] [7]. This selectivity profile enables bioorthogonal applications in complex biological environments including live cell cultures and in vivo systems [8] [19] [7] [9].
Reaction Type | Rate Constant (M⁻¹s⁻¹) | Reaction Partner | Conditions |
---|---|---|---|
Tetrazine-TCO Cycloaddition | 2,000 - 366,000 | Trans-cyclooctene | Aqueous, 25-37°C [6] [10] [11] [12] |
Tetrazine-Norbornene Cycloaddition | 10² - 10³ | Norbornene derivatives | Aqueous, 25-37°C [20] [21] |
NHS Ester Aminolysis | pH dependent | Primary amines | pH 7.4-9.0 [22] [23] [24] |
Bioorthogonal Reaction | 10³ - 10⁶ | Various dienophiles | Physiological conditions [5] [6] [7] [9] |
The pentaethylene glycol linker serves as a critical hydrophilicity reservoir that dramatically enhances the aqueous solubility profile of the methyltetrazine-NHS ester conjugate [25] [26] [27] [28]. This linear PEG spacer, consisting of five ethylene oxide units, contributes approximately 220 Da to the overall molecular weight while providing multiple hydrogen bond acceptor sites that facilitate extensive hydration [27] [28] [29].
Hydrophilicity Enhancement Mechanisms
The PEG5 linker operates through several complementary mechanisms to improve water solubility. The ether oxygen atoms serve as hydrogen bond acceptors, creating favorable interactions with surrounding water molecules [30] [27] [28]. This hydration shell formation effectively masks the hydrophobic character of both the tetrazine ring system and the NHS ester functionality [25] [26] [31]. The flexible nature of the PEG chain allows for multiple conformational states, optimizing water interactions while maintaining sufficient molecular mobility for bioconjugation reactions [27] [28] [29].
Comparative Solubility Analysis
Studies examining PEG-containing antibody-drug conjugate linkers have demonstrated that PEG-based systems exhibit superior solubility in both organic and aqueous solutions compared to purely hydrophobic alternatives [25] [26] [32]. The hydrophilic character imparted by PEG5 enables dissolution in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and tetrahydrofuran, while simultaneously providing excellent aqueous compatibility [1] [30].
The incorporation of PEG5 also significantly reduces aggregation tendencies that commonly plague hydrophobic bioconjugation reagents [25] [26] [33] [32]. This aggregation prevention is particularly important for maintaining consistent reaction kinetics and preventing precipitation during conjugation procedures [25] [26] [32]. The PEG chain creates steric hindrance that disrupts intermolecular hydrophobic interactions while providing a hydration barrier around the molecule [25] [26] [31].
Property | Description/Value | Mechanism/Effect |
---|---|---|
PEG Chain Length | 5 ethylene glycol units | Linear PEG spacer [1] [25] [33] |
Hydrophilicity | Highly hydrophilic | Multiple H-bond acceptors [30] [27] [28] |
Water Solubility Enhancement | Significant increase | Hydrogen bonding with water [25] [26] [27] [28] |
Aggregation Prevention | Prevents aggregation | Steric hindrance [25] [26] [33] [32] |
Biocompatibility | Excellent | FDA approved polymer [30] [27] [31] |
The stability profile of Methyltetrazine-PEG5-NHS ester under physiological conditions represents a complex interplay between the intrinsic chemical properties of its three functional domains and their interaction with biological environments [8] [22] [19]. Each component exhibits distinct stability characteristics that collectively determine the overall performance of the bioconjugation reagent.
Methyltetrazine Moiety Stability
The methyltetrazine component demonstrates excellent stability under physiological conditions, with studies showing retention of greater than 63% activity after 48 hours of incubation in cell culture medium containing 10% fetal bovine serum at 37°C [8] [19]. This stability profile significantly exceeds that of more electron-deficient tetrazine derivatives, such as pyridyl-substituted variants, which show rapid degradation under identical conditions [8] [19] [15].
The enhanced stability of methyltetrazine compared to other tetrazine derivatives correlates directly with reduced electron-withdrawing character, which decreases susceptibility to nucleophilic attack by biological nucleophiles [8] [15] [17]. Computational analysis reveals that while electron-poor tetrazines exhibit higher intrinsic reactivity toward dienophiles, they also display increased vulnerability to degradation through nucleophilic addition reactions [15] [16] [17].
NHS Ester Hydrolysis Kinetics
The N-hydroxysuccinimide ester functionality exhibits pH-dependent hydrolysis behavior that critically impacts both storage stability and reaction efficiency [22] [23] [34]. Under physiological pH conditions (pH 7.4), the NHS ester demonstrates a hydrolysis half-life ranging from 120 to 166 minutes, depending on buffer composition and ionic strength [22] [23] [34].
The hydrolysis rate increases dramatically with elevated pH, following first-order kinetics with respect to hydroxide ion concentration [22] [23] [24] [35]. At pH 8.3-8.5, considered optimal for bioconjugation reactions, the NHS ester maintains sufficient stability for practical conjugation procedures while exhibiting enhanced reactivity toward primary amines [22] [24] [35]. However, at pH 9.0 and above, hydrolysis becomes rapid with half-lives reduced to 5-9 minutes [22] [23] [34].
Overall Compound Stability Assessment
The PEG5 linker component exhibits exceptional chemical stability under all physiologically relevant conditions, with minimal degradation observed even under harsh oxidative or thermal stress [25] [26] [30] [27]. This stability contributes significantly to the overall robustness of the bioconjugation reagent and enables extended storage at -20°C without detectable decomposition [1] [3] .
Component | Stability Conditions | Half-life/Stability | Degradation Mechanism |
---|---|---|---|
Methyltetrazine moiety | Physiological pH, 37°C | >63% after 48h | Nucleophilic attack [8] [19] [15] [17] |
NHS ester group | pH 7.4, aqueous | 120-166 min at pH 7.4 | Hydrolysis [22] [23] [34] |
PEG5 linker | Aqueous solution | Highly stable | Minimal degradation [25] [26] [30] [27] |
Overall compound | Storage at -20°C | Stable for months | Light/heat sensitive [1] [3] |
Environmental Factors Affecting Stability
Temperature significantly impacts the stability profile of all three functional components, with elevated temperatures accelerating both hydrolysis of the NHS ester and potential degradation of the tetrazine ring [22] [23] [34]. Storage at -20°C effectively prevents degradation and maintains compound integrity for extended periods exceeding six months [1] [3] .